molecular formula C10H13FO B13910104 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol

1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol

Cat. No.: B13910104
M. Wt: 168.21 g/mol
InChI Key: RTEGPSBREQOCQG-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₃FO. Its structure features a benzene ring substituted with a fluorine atom at position 6, methyl groups at positions 2 and 3, and a hydroxymethyl (-CH₂OH) group at position 1. This compound is synthesized via silica gel column chromatography (Hexane/EtOAc eluent) with a high yield of 98% . Key spectroscopic data include ¹H NMR (CDCl₃, 400 MHz) signals at δ 7.05–7.01 (aromatic H), δ 5.31–5.26 (hydroxymethyl H), and methyl groups at δ 2.31 (s) and δ 2.26 (s) .

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

1-(6-fluoro-2,3-dimethylphenyl)ethanol

InChI

InChI=1S/C10H13FO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5,8,12H,1-3H3

InChI Key

RTEGPSBREQOCQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the ketone precursor using palladium on carbon (Pd/C) as a catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanone

    Reduction: this compound

    Substitution: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethyl chloride

Mechanism of Action

The mechanism by which 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol exerts its effects depends on its interactions with molecular targets. The presence of the fluorine atom and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Variations

1-(2,3-Difluorophenyl)ethanol
  • Molecular Formula : C₈H₈F₂O
  • Key Differences: Substitutions: Two fluorine atoms at positions 2 and 3 (vs. one fluoro and two methyl groups in the target compound). Steric Profile: Absence of methyl groups reduces steric hindrance compared to the target compound.
  • Synthesis: Not explicitly detailed in the evidence, but traditional reduction of ketones (e.g., NaBH₄) is likely .
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
  • Molecular Formula : C₈H₇Cl₂FO
  • Key Differences :
    • Substitutions: 2,6-Dichloro and 3-fluoro groups (vs. 6-fluoro and 2,3-dimethyl in the target compound).
    • Physicochemical Impact: Chlorine atoms increase lipophilicity (higher logP) and molecular weight.
    • Synthesis: Uses biocatalytic reduction with ketone reductase (KRED118) and NADH cofactor, offering enantiomeric purity (R-configuration) .
1-(2,3-Dimethylphenyl)ethanone
  • Molecular Formula : C₁₀H₁₂O
  • Key Differences :
    • Functional Group: Ketone (-COCH₃) instead of hydroxymethyl (-CH₂OH).
    • Reactivity/Solubility: The ketone is less polar than the alcohol, reducing aqueous solubility.
    • Synthesis: Likely via Friedel-Crafts acylation, differing from the reduction pathway used for the target compound .
1-(6-Fluoropyridin-3-yl)ethanol
  • Molecular Formula: C₇H₈FNO
  • Key Differences: Core Structure: Pyridine ring (heteroaromatic) replaces benzene, introducing a nitrogen atom. Applications: Pyridine derivatives are common in pharmaceuticals (e.g., kinase inhibitors) .

Biological Activity

1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring, which is known to influence its interaction with biological targets. The presence of the hydroxyl group enhances its solubility and potential for engaging in hydrogen bonding with biomolecules.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antidepressant Effects : Similar compounds have been shown to modulate neurotransmitter systems, particularly norepinephrine and serotonin, which are crucial in the treatment of mood disorders .
  • Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties, making them candidates for further investigation in infectious disease contexts .
  • Cytotoxicity : Preliminary studies indicate that this compound may influence cell viability in cancer cell lines, suggesting potential applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Reuptake Inhibition : By inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, similar compounds have demonstrated antidepressant effects. This mechanism is critical for alleviating symptoms of depression and anxiety .
  • Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Study 1: Antidepressant Activity

A study examined the effects of a series of phenylethanol derivatives on serotonin and norepinephrine levels in animal models. Results showed that compounds with similar structures to this compound significantly increased serotonin levels, leading to enhanced mood and reduced anxiety behaviors .

Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties of fluorinated phenolic compounds revealed that this compound exhibited significant inhibitory effects against various bacterial strains. The study concluded that the fluorine atom plays a critical role in enhancing the antibacterial activity compared to non-fluorinated analogs .

Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay was conducted using human cancer cell lines treated with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. Further mechanistic studies are needed to elucidate the pathways involved .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntidepressantIncreased serotonin levelsMonoamine reuptake inhibition
AntimicrobialInhibition of bacterial growthEnhanced membrane permeability due to fluorination
CytotoxicityReduced cell viabilityModulation of apoptosis pathways

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